molecular formula C11H10O4 B14493843 3,3-Dimethoxy-1H-indene-1,2(3H)-dione CAS No. 65299-22-1

3,3-Dimethoxy-1H-indene-1,2(3H)-dione

Cat. No.: B14493843
CAS No.: 65299-22-1
M. Wt: 206.19 g/mol
InChI Key: BANJRCNIOPPZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethoxy-1H-indene-1,2(3H)-dione: is an organic compound belonging to the indene family It is characterized by a fused ring system consisting of a benzene ring and a cyclopentene ring, with two methoxy groups attached to the third carbon and a dione functionality at the first and second positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-1H-indene-1,2(3H)-dione typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available indene.

    Oxidation: The dione functionality is introduced by oxidizing the intermediate compound using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-1H-indene-1,2(3H)-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione functionality to hydroxyl groups, resulting in diols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids, quinones.

    Reduction: Diols, hydroxy derivatives.

    Substitution: Halogenated indenes, nitroindenes.

Scientific Research Applications

3,3-Dimethoxy-1H-indene-1,2(3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-1H-indene-1,2(3H)-dione involves its interaction with specific molecular targets. The methoxy groups and dione functionality play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-1H-indene-1,2(3H)-dione: Lacks one methoxy group compared to 3,3-Dimethoxy-1H-indene-1,2(3H)-dione.

    1H-Indene-1,2(3H)-dione: Lacks both methoxy groups.

    3,3-Dimethoxy-2H-indene-1-one: Similar structure but with a different oxidation state.

Uniqueness

This compound is unique due to the presence of two methoxy groups and a dione functionality, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications and differentiate it from other indene derivatives.

Properties

CAS No.

65299-22-1

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

3,3-dimethoxyindene-1,2-dione

InChI

InChI=1S/C11H10O4/c1-14-11(15-2)8-6-4-3-5-7(8)9(12)10(11)13/h3-6H,1-2H3

InChI Key

BANJRCNIOPPZHY-UHFFFAOYSA-N

Canonical SMILES

COC1(C2=CC=CC=C2C(=O)C1=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.